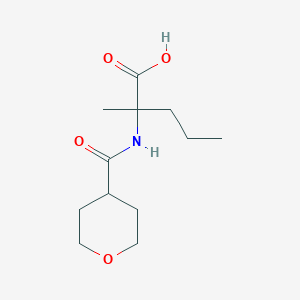
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound, also known as MOCPA, is a derivative of the amino acid valine and has been synthesized using various methods. In
Mechanism of Action
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolyl oligopeptidase (POP), which are involved in various disease pathways. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid acts as a competitive inhibitor of these enzymes, preventing their activity and thereby reducing the progression of disease.
Biochemical and Physiological Effects:
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of DPP-4 and POP, as well as the promotion of insulin secretion. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has also been shown to improve glucose tolerance and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has several advantages for lab experiments, including its ability to inhibit enzymes involved in disease pathways and its potential for use in the development of new drugs. However, 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid research, including the development of new inhibitors for enzymes involved in disease pathways, the study of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid in animal models to better understand its mechanism of action, and the exploration of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid's potential applications in the development of new drugs for various diseases.
In conclusion, 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. Its ability to inhibit enzymes involved in disease pathways and its potential for use in the development of new drugs make it an important area of research for the future. However, further research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid can be synthesized using various methods, including the reaction of oxan-4-ylcarbonyl chloride with N-Boc-2-methyl-L-valine, followed by deprotection of the Boc group. Another method involves the reaction of 4-oxanecarboxylic acid with N-Boc-2-methyl-L-valine, followed by the removal of the Boc group. These methods result in the formation of 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid, which can be purified using various techniques.
Scientific Research Applications
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has been used in various scientific research applications, including the study of protein-protein interactions and the development of inhibitors for enzymes involved in disease pathways. 2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid has also been used in the synthesis of peptides and proteins, as well as in the development of new drugs.
properties
IUPAC Name |
2-methyl-2-(oxane-4-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-3-6-12(2,11(15)16)13-10(14)9-4-7-17-8-5-9/h9H,3-8H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZCOMOCRHGIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(oxane-4-carbonylamino)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

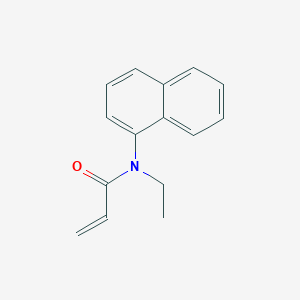
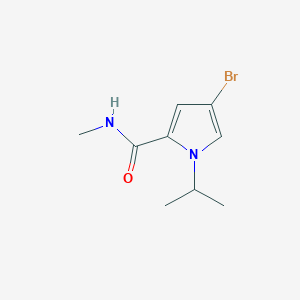
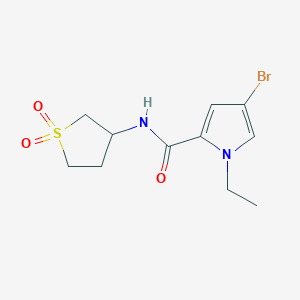

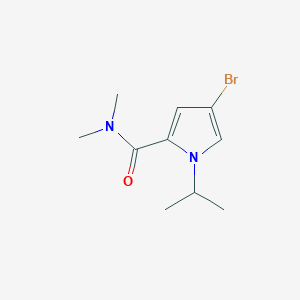
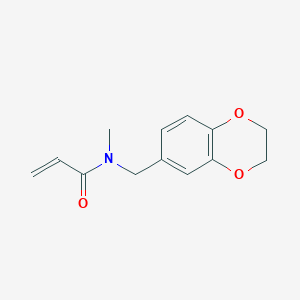

![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)